molecular formula C30H46O6 B100223 22-Deoxoisocucurbitacin D CAS No. 15371-77-4

22-Deoxoisocucurbitacin D

Cat. No. B100223
CAS RN: 15371-77-4
M. Wt: 502.7 g/mol
InChI Key: LTAMPOZNZZLEID-XFFOSBMPSA-N
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Description

22-Deoxoisocucurbitacin D is a natural compound found in plants of the Cucurbitaceae family, such as Trichosanthes kirilowii and Momordica charantia. It is a triterpenoid with a unique structure that has attracted the attention of researchers due to its potential therapeutic properties.

Scientific Research Applications

1. Cancer Research

22-Deoxoisocucurbitacin D has been studied for its potential role in cancer treatment. Studies have explored its effectiveness in inhibiting the growth and spread of various cancer cells. For instance, research on lung cancer cells has shown that certain analogs of vitamin D, closely related to 22-Deoxoisocucurbitacin D, can inhibit metastasis and angiogenesis, crucial processes in cancer development and progression (Nakagawa et al., 2005). Similarly, studies on prostate cancer have highlighted the potential of certain compounds, structurally similar to 22-Deoxoisocucurbitacin D, in assessing therapeutic effects on tumor proliferation (Oyama et al., 2010).

2. Neurological Diseases

Research indicates that compounds related to 22-Deoxoisocucurbitacin D could be significant in treating neurodegenerative diseases. For example, studies have shown that microRNA-22, induced by vitamin D analogs, plays a role in various biological processes, including the progression of neurodegenerative diseases, suggesting a potential therapeutic pathway (Álvarez-Díaz et al., 2012).

3. Bone and Mineral Disorders

Compounds structurally similar to 22-Deoxoisocucurbitacin D have been examined for their impact on bone and mineral metabolism. Research has demonstrated that certain vitamin D analogs can influence bone density and resorption, indicating potential applications in treating osteoporosis and other metabolic bone diseases (Tsuruoka et al., 2004).

4. Anti-Inflammatory Properties

Studies have explored the anti-inflammatory properties of compounds similar to 22-Deoxoisocucurbitacin D. For instance, the modification of steroid hydroxy functionality, as seen in some vitamin D analogs, indicates potential in developing anti-inflammatory medications (Shimizu et al., 2004).

properties

CAS RN

15371-77-4

Product Name

22-Deoxoisocucurbitacin D

Molecular Formula

C30H46O6

Molecular Weight

502.7 g/mol

IUPAC Name

17-[(E)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione

InChI

InChI=1S/C30H46O6/c1-25(2,35)12-9-13-29(7,36)23-20(32)15-27(5)21-11-10-17-18(14-19(31)24(34)26(17,3)4)30(21,8)22(33)16-28(23,27)6/h9-10,12,18,20-21,23-24,32,34-36H,11,13-16H2,1-8H3/b12-9+

InChI Key

LTAMPOZNZZLEID-XFFOSBMPSA-N

Isomeric SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C/C=C/C(C)(C)O)O)O)C)C)C)O)C

SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C

Canonical SMILES

CC1(C(C(=O)CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(CC=CC(C)(C)O)O)O)C)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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